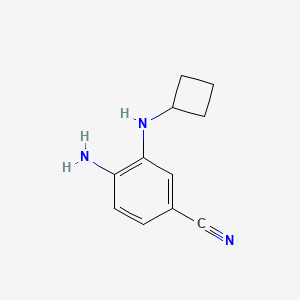![molecular formula C26H26N6O9 B12074283 5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12074283.png)
5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol: is a complex organic compound with potential applications in various scientific fields This compound features a purine base linked to a modified oxolane ring, with nitrophenyl groups attached via ethoxy linkages
Métodos De Preparación
The synthesis of 5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol involves multiple steps, typically starting with the preparation of the purine base and the oxolane ring. The nitrophenyl groups are introduced through ethoxy linkages in subsequent steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The ethoxy linkages can be substituted with other functional groups using suitable reagents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structure suggests it may interact with biological macromolecules, making it a candidate for drug development or biochemical studies.
Industry: It may be used in the production of specialized materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets. The nitrophenyl groups may participate in electron transfer reactions, while the purine base could interact with nucleic acids or proteins. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar compounds include other purine derivatives with nitrophenyl groups, such as:
- **5-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- **5-[2,6-Bis[2-(4-aminophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol These compounds share structural similarities but differ in the number and type of substituents. The unique combination of nitrophenyl groups and the purine base in 5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C26H26N6O9 |
|---|---|
Peso molecular |
566.5 g/mol |
Nombre IUPAC |
5-[2,6-bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C26H26N6O9/c33-14-21-20(34)13-22(41-21)30-15-27-23-24(30)28-26(40-12-10-17-3-7-19(8-4-17)32(37)38)29-25(23)39-11-9-16-1-5-18(6-2-16)31(35)36/h1-8,15,20-22,33-34H,9-14H2 |
Clave InChI |
HEBMQTRBNWXSGT-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])OCCC5=CC=C(C=C5)[N+](=O)[O-])CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methylamine](/img/structure/B12074222.png)

![7,9-Dimethyl-11H-benzo[a]carbazole](/img/structure/B12074230.png)
![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)


![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)
![Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate](/img/structure/B12074264.png)


![Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12074271.png)
![O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12074277.png)

